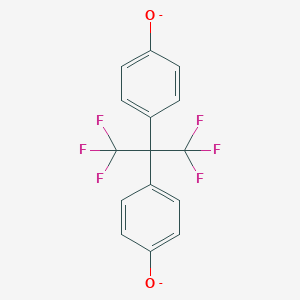![molecular formula C20H24N2O4 B221277 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid, also known as ETPI, is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in various research applications. ETPI belongs to a class of compounds known as pyrroloindolizines, which have been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell cycle progression and DNA repair. This compound has also been found to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-viral effects. This compound has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid in lab experiments is its versatility. This compound can be used in a wide range of research applications, including cancer research, inflammation research, and drug metabolism studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid. One area of interest is the development of more efficient synthesis methods for this compound and related pyrroloindolizine compounds. Another area of interest is the identification of the specific signaling pathways and molecular targets through which this compound exerts its biological effects. Finally, there is a need for further studies to determine the safety and toxicity of this compound in vivo, which will be important for the development of this compound-based therapeutics.
Méthodes De Synthèse
The synthesis of 3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid involves a multi-step process that starts with the preparation of the pyrrolo[3,2-f]indolizine core structure. This is achieved by the reaction of 2,3-dimethyl-1,3-butadiene with 2-amino-3-bromo-5-methylpyridine in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including bromination, reduction, and esterification, to yield the final product, this compound.
Applications De Recherche Scientifique
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-6-26-20(25)19-11(3)18-13(5)22-12(4)14(7-8-17(23)24)10(2)16(22)9-15(18)21-19/h9,12H,6-8H2,1-5H3,(H,23,24) |
Clé InChI |
NZIREZADYHKDAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N3C(C(=C(C3=CC2=N1)C)CCC(=O)O)C)C)C |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N3C(C(=C(C3=CC2=N1)C)CCC(=O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)
